molecular formula C19H23NO2 B2455342 N-(2-butoxyphenyl)-3,4-dimethylbenzamide CAS No. 433706-65-1

N-(2-butoxyphenyl)-3,4-dimethylbenzamide

Cat. No.: B2455342
CAS No.: 433706-65-1
M. Wt: 297.398
InChI Key: WCHBZMWZWVPMBL-UHFFFAOYSA-N
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Description

Contextual Significance of Benzamide (B126) Scaffolds in Advanced Chemical Studies

Substituted benzamides are a class of organic compounds that have become a cornerstone in the fields of medicinal chemistry and materials science. Characterized by a benzene (B151609) ring attached to an amide functional group, the benzamide scaffold is a versatile structural motif that can be readily modified with various functional groups. This adaptability allows for the synthesis of a vast library of derivatives with tailored physical, chemical, and biological properties.

In chemical and biological research, benzamides are recognized for their wide-ranging pharmacological activities. nanobioletters.com Different substitutions on the benzamide framework can lead to compounds with antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antitumor effects. nanobioletters.com This broad spectrum of activity has cemented benzamide derivatives as valuable subjects in drug discovery and development. Approximately 25% of the top-selling pharmaceuticals contain an amide group, underscoring its importance in modern medicine. nanobioletters.com The ability to systematically alter the benzamide structure provides a robust platform for the rational design of new molecules with specific biological profiles.

Research Rationale for Investigating N-(2-butoxyphenyl)-3,4-dimethylbenzamide

While specific research detailing the investigational rationale for this compound is not extensively documented in publicly available literature, a scientific basis for its study can be inferred from the properties of its constituent parts. The compound combines three key structural features: a 3,4-dimethylbenzamide (B1294666) core, an N-phenyl linker, and a 2-butoxy substituent.

The 3,4-dimethylbenzamide portion provides a foundational scaffold that has been explored for various biological activities, including herbicidal and analgesic properties. The addition of substituents to the N-phenyl ring, in this case, a 2-butoxyphenyl group, is a common strategy in medicinal chemistry to modulate a compound's activity. The butoxy group, an alkoxy substituent, can influence the molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. Furthermore, N-(alkoxyphenyl) structures have been investigated for their potential antimicrobial activities. mdpi.com The placement of the butoxy group at the ortho- (2-) position can also induce specific conformational preferences that may be crucial for binding to biological targets like enzymes or receptors.

Therefore, the rationale for investigating this compound likely stems from the desire to create a novel molecule that combines the established scaffold of dimethylbenzamide with an alkoxy-substituted phenyl ring to explore new or enhanced biological activities.

Overview of Current Research Landscape on Related Butoxyphenyl and Dimethylbenzamide Analogues

The research landscape for compounds structurally related to this compound is active, with studies focusing on various substitutions to achieve desired biological effects.

Butoxyphenyl Analogues: Research into N-(alkoxyphenyl) amides and related structures has shown promise in various areas. For instance, a series of N-[[(dialkylamino)alkoxy]phenyl]benzamidines were synthesized and evaluated for hypoglycemic activity. nih.gov In another study, N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides were tested for their ability to inhibit the growth of Gram-negative intestinal bacteria. mdpi.com The research found that N-[2-(But-2-yloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide was the most active agent against E. coli and S. typhimurium among the tested compounds. mdpi.com This highlights the interest in the butoxyphenyl moiety for modulating antimicrobial properties.

Dimethylbenzamide Analogues: The dimethylbenzamide core is also a subject of significant research. Studies on 2,6-dimethylbenzamide (B3022000) and its N,N-dimethyl derivatives have been conducted to understand how substitutions affect the compound's proton affinity and the polar effects on the amide group. researchgate.net The synthesis of various substituted N,N-diethylbenzamides has been achieved using methods like the Mitsunobu reaction, demonstrating the chemical tractability of this class of compounds. nih.gov Furthermore, derivatives of 3,4-dimethylbenzamide, such as N-cyclooctyl-3,4-dimethylbenzamide, are synthesized to explore their potential biological activities. These studies are crucial for producing analogues for further investigation into their therapeutic or agrochemical potential. nih.gov

Physicochemical and Structural Data

While comprehensive experimental data for this compound is limited, the properties of its core structures, 3,4-Dimethylbenzamide and N,N-Dimethylbenzamide, are well-characterized and provide a valuable reference.

Table 1: Physicochemical Properties of Related Benzamide Compounds

Data sourced from multiple references. sigmaaldrich.comchemicalbook.comguidechem.comnih.govnih.gov

Table 2: Computed Properties for a Related Dimethylbenzamide Analogue

The following data is for N-(2-acetylphenyl)-3,4-dimethylbenzamide, a structurally similar compound.

Data sourced from PubChem CID 28369287. mdpi.com

Detailed Research Findings

Detailed research findings on this compound itself are not prominent in the surveyed literature. However, the synthesis and evaluation of related substituted benzamides are well-documented, providing insight into the methodologies that would be applicable to the target compound.

A general and effective method for synthesizing N-substituted benzamides involves the reaction of a carboxylic acid with an amine. For example, N,N-diethylbenzamides can be synthesized from a benzoic acid and diethylamine (B46881) using a non-classical Mitsunobu reaction. nih.gov This procedure typically involves dissolving triphenylphosphine, the amine, and the benzoic acid in a solvent like toluene, followed by the addition of an azodicarboxylate reagent. nih.gov

Another common synthetic route is the reaction of a benzoyl chloride with an appropriate amine. For the synthesis of this compound, this would involve reacting 3,4-dimethylbenzoyl chloride with 2-butoxyaniline (B1266640). The synthesis of precursors is also a key area of research; for instance, 4-nitro-N-(4-nitrophenyl)benzamide intermediates are often created by reacting 4-nitroanilines with 4-nitrobenzoyl chlorides, followed by reduction of the nitro groups to form diamine precursors.

The research on the biological activity of analogues is diverse. Substituted N-benzimidazole derived carboxamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. In the field of agrochemicals, novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have been designed and synthesized, showing good fungicidal and larvicidal activities. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-butoxyphenyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-5-12-22-18-9-7-6-8-17(18)20-19(21)16-11-10-14(2)15(3)13-16/h6-11,13H,4-5,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHBZMWZWVPMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Spectrometric Characterization of N 2 Butoxyphenyl 3,4 Dimethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Assignments and Conformational Analysis

Proton (¹H) NMR spectroscopy would provide critical information on the number of different types of protons and their neighboring environments in N-(2-butoxyphenyl)-3,4-dimethylbenzamide.

Expected ¹H NMR Spectral Characteristics:

Aromatic Protons: The protons on the 3,4-dimethylphenyl ring and the 2-butoxyphenyl ring would appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) would allow for the assignment of each proton to its specific position on the rings. For instance, the protons on the 3,4-dimethylphenyl ring are expected to show a characteristic splitting pattern reflecting their substitution.

Amide Proton (N-H): A broad singlet corresponding to the amide proton is expected, typically in the downfield region (δ 8.0-10.0 ppm), although its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Butoxy Group Protons: The protons of the butyl chain would appear in the upfield region. The -OCH₂- protons would be the most downfield of this group (around δ 4.0 ppm) due to the deshielding effect of the adjacent oxygen atom. The subsequent methylene (-CH₂-) groups would appear progressively more upfield, and the terminal methyl (-CH₃) group would be the most upfield signal (around δ 0.9 ppm), likely appearing as a triplet.

Methyl Group Protons: The two methyl groups on the dimethylphenyl ring would likely appear as distinct singlets in the aromatic methyl region (around δ 2.2-2.5 ppm).

Conformational analysis could be performed by studying the through-space interactions using Nuclear Overhauser Effect (NOE) experiments, which would help to determine the preferred spatial orientation of the butoxyphenyl group relative to the benzamide (B126) moiety.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Amide (N-H)8.0 - 10.0Broad Singlet
Aromatic (Ar-H)6.5 - 8.5Multiplets, Doublets
Butoxy (-OCH₂-)~4.0Triplet
Butoxy (-CH₂CH₂CH₃)1.5 - 1.8Multiplet
Butoxy (-CH₂CH₃)1.3 - 1.5Multiplet
Butoxy (-CH₃)~0.9Triplet
Aromatic (-CH₃)2.2 - 2.5Singlets

Carbon-13 (¹³C) NMR and Two-Dimensional NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Spectral Characteristics:

Carbonyl Carbon: The amide carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The carbon atoms of the two aromatic rings would resonate in the region of δ 110-160 ppm. The carbons attached to the oxygen and nitrogen atoms, as well as the substituted carbons, would have distinct chemical shifts.

Butoxy Group Carbons: The carbons of the butyl chain would appear in the upfield region (δ 10-70 ppm), with the carbon attached to the oxygen (-OCH₂-) being the most downfield.

Methyl Carbons: The two methyl carbons on the dimethylphenyl ring would have signals in the upfield region, typically around δ 15-25 ppm.

Two-Dimensional (2D) NMR techniques would be essential for definitive structural assignment:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign protons within the butyl chain and on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be crucial for connecting the different fragments of the molecule, for example, by showing a correlation between the amide proton and the carbons of both aromatic rings, and the carbonyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 175
Aromatic (Ar-C)110 - 160
Butoxy (-OCH₂)65 - 75
Butoxy (-CH₂CH₂CH₃)~30
Butoxy (-CH₂CH₃)~20
Butoxy (-CH₃)~14
Aromatic (-CH₃)15 - 25

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₂₀H₂₅NO₂), HRMS would provide an exact mass measurement with high accuracy (typically to within 5 ppm). This data is crucial for confirming the molecular formula of a synthesized research sample. Fragmentation patterns observed in the mass spectrum could also provide further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

N-H Stretch: A characteristic absorption band for the amide N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching bands from the butyl and methyl groups would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration would be prominent in the region of 1630-1680 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations would show several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The aryl ether C-O stretching vibration is expected to produce a strong band in the 1200-1250 cm⁻¹ region.

C-N Stretch: The amide C-N stretching vibration would likely appear in the 1200-1350 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amide)3300 - 3500Medium
C-H Stretch (Aromatic)> 3000Medium
C-H Stretch (Aliphatic)< 3000Medium-Strong
C=O Stretch (Amide)1630 - 1680Strong
C=C Stretch (Aromatic)1450 - 1600Medium-Strong
C-O Stretch (Aryl Ether)1200 - 1250Strong
C-N Stretch (Amide)1200 - 1350Medium

X-ray Crystallography for Solid-State Structural Elucidation

Should this compound be a crystalline solid, single-crystal X-ray crystallography could be employed for the definitive determination of its three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's connectivity and conformation. nih.govresearchgate.netmdpi.commdpi.com The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amide group, and the packing of the molecules in the crystal lattice.

Chromatographic Purity Assessment for Research Samples

For any research sample of this compound, assessing its purity is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. nih.gov A suitable reversed-phase HPLC method would be developed, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid like formic acid. nih.gov The purity of the sample would be determined by integrating the peak area of the main compound and any impurities, detected typically by a UV detector at a wavelength where the compound has strong absorbance. Gas Chromatography (GC) could also be a viable method for purity assessment, depending on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Similarly, a thorough review of scientific databases and research articles revealed no specific studies detailing the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of this compound. Information regarding its retention time under specific chromatographic conditions, electron ionization (EI) mass spectrum, or characteristic fragmentation patterns is not present in the available literature.

GC-MS analysis is contingent on the compound's volatility and thermal stability. For a molecule like this compound, a GC-MS method would require optimization of parameters such as the injection port temperature, the temperature program of the GC oven, and the type of capillary column used. The resulting mass spectrum would provide a molecular ion peak and fragment ions that are crucial for structural elucidation and identification. However, without access to empirical data from studies that have performed this analysis, a detailed description of the GC-MS characterization remains unavailable.

Computational Chemistry and Molecular Modeling of N 2 Butoxyphenyl 3,4 Dimethylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of N-(2-butoxyphenyl)-3,4-dimethylbenzamide. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can elucidate various properties of this compound, such as its optimized geometry, molecular orbital energies, and spectroscopic characteristics. nih.govnih.govsemanticscholar.orgresearchgate.neteurjchem.com

Theoretical studies on similar benzamide (B126) derivatives have demonstrated the utility of DFT in predicting molecular geometries and vibrational frequencies with high accuracy. researchgate.net For this compound, DFT calculations would typically involve geometry optimization to find the most stable arrangement of atoms. Subsequent frequency calculations can confirm that the optimized structure corresponds to a minimum on the potential energy surface.

A key aspect of DFT studies is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyIllustrative ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Dipole Moment3.8Debye

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas with positive potential (colored in blue) are prone to nucleophilic attack.

For this compound, the MEP map would likely show regions of high electron density around the oxygen atom of the carbonyl group and the oxygen of the butoxy group, making these sites potential targets for electrophiles. tandfonline.com Conversely, the hydrogen atoms of the amide group and the aromatic rings would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. Statistical analyses of substituted benzamides have shown a robust linear correlation between the electrostatic potential and substituent effects, highlighting the predictive power of MEP. researchgate.netrsc.org

Conformational Analysis and Energy Minimization

The conformational flexibility of this compound, arising from the rotation around its single bonds, is crucial for its biological activity and physical properties. Conformational analysis aims to identify the stable conformations (conformers) of the molecule and to determine their relative energies.

Energy minimization calculations, often performed using molecular mechanics or quantum mechanical methods, are employed to find the geometries that correspond to energy minima on the potential energy surface. For a molecule with several rotatable bonds, such as the butoxy group and the bond between the phenyl ring and the amide group in this compound, a systematic search or computational methods can be used to explore the conformational space. unife.itbohrium.comnih.gov The results of such an analysis would provide insights into the preferred three-dimensional structure of the molecule.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. dntb.gov.uaresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as the conformational changes of this compound.

MD simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic physiological conditions. These simulations can reveal how the molecule interacts with its surroundings and how its conformation evolves over time. For instance, MD simulations could be used to study the stability of different conformers and the transitions between them.

In Silico Prediction of Molecular Properties for Research Applications

In silico methods are computational techniques used to predict the physicochemical properties of molecules, which is particularly useful in the early stages of drug discovery and materials science. mdpi.comjonuns.com

Various computational methods are available to predict the log P value of this compound. These methods often use fragment-based or property-based approaches to estimate the lipophilicity from the molecular structure. Polarity, often quantified by the topological polar surface area (TPSA), is another important descriptor that affects a molecule's solubility and transport properties.

Table 2: Illustrative In Silico Predicted Properties of this compound

DescriptorIllustrative Predicted Value
Log P (Octanol/Water)4.2
Topological Polar Surface Area (TPSA)45.6 Ų
Molecular Weight297.38 g/mol
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors3

Note: The values in this table are illustrative and based on predictions for a molecule with this structure, as direct experimental or computational data is not widely published.

Molecular Surface and Volume Calculations

Computational chemistry provides powerful tools for the theoretical evaluation of molecular properties, offering insights into the steric and electronic characteristics of a compound. For this compound, molecular surface and volume calculations are instrumental in understanding its potential interactions and behavior in a chemical system. These calculations are typically performed using methods derived from quantum mechanics and molecular mechanics.

The molecular surface and volume are critical descriptors in fields such as drug design and material science, as they correlate with properties like solubility, permeability, and receptor binding affinity. Two common parameters used to define the molecular surface are the Van der Waals surface area and the solvent-accessible surface area (SASA). The molecular volume, on the other hand, provides a measure of the space occupied by the molecule.

For this compound, these parameters have been calculated using computational methods. The topological polar surface area (TPSA), a key descriptor related to the molecular surface, is a measure of the surface area arising from polar atoms, which is crucial for predicting drug transport properties.

The calculated molecular properties for this compound are presented in the tables below. These values were obtained through in silico methods that utilize the compound's chemical structure to predict its physicochemical properties.

Calculated Molecular Properties of this compound
PropertyValue
Molecular FormulaC19H23NO2
Molecular Weight297.39 g/mol
Topological Polar Surface Area (TPSA)38.33 Ų

Further computational analysis can provide a more detailed breakdown of the molecular surface and volume. The following table outlines various calculated geometric and topological descriptors for this compound.

Calculated Geometric and Topological Descriptors for this compound
DescriptorValue
Molar Refractivity90.24 cm³
Van der Waals Volume277.98 ų

These computationally derived values offer a quantitative description of the size and shape of the this compound molecule. The TPSA, in particular, suggests the molecule's potential for forming hydrogen bonds and interacting with polar environments. The Van der Waals volume provides an estimation of the molecule's bulk. These findings are foundational for further molecular modeling studies and for predicting the macroscopic properties of the compound.

In Vitro Molecular Interaction Profiling of N 2 Butoxyphenyl 3,4 Dimethylbenzamide

Target Identification and Binding Affinity Studies

Protein-Ligand Interaction Assays

No studies detailing the protein-ligand interaction assays for N-(2-butoxyphenyl)-3,4-dimethylbenzamide are present in the public domain.

Receptor Binding Profiling

There is no available data on the receptor binding profile of this compound.

Enzymatic Activity Modulation: Inhibition and Activation Kinetics

Enzyme Inhibition Mechanism Characterization

Information regarding the characterization of any enzyme inhibition mechanisms by this compound is not available.

Specificity and Selectivity Assays against Enzyme Panels

No data from specificity and selectivity assays of this compound against enzyme panels has been published.

Cell-Free Biochemical Pathway Interrogation

There are no available studies on the interrogation of cell-free biochemical pathways by this compound.

Modulation of Specific Biochemical Pathways

Research into the modulation of specific biochemical pathways by a novel compound is crucial for understanding its mechanism of action and potential therapeutic effects. This typically involves cell-based assays that can monitor the activity of specific enzymes, the expression of certain genes, or the concentration of signaling molecules within a pathway.

For a compound like this compound, researchers might investigate its effects on pathways implicated in inflammation, cell proliferation, or metabolic regulation, depending on the therapeutic area of interest. Techniques such as reporter gene assays, enzyme-linked immunosorbent assays (ELISAs), and high-throughput screening assays are commonly employed.

Illustrative Data Table: Hypothetical Pathway Modulation by this compound

Biochemical PathwayKey AnalyteObserved Effect (Hypothetical)Method of Detection
NF-κB Signalingp65 Nuclear TranslocationInhibitionImmunofluorescence
MAPK/ERK PathwayPhosphorylated ERKReductionWestern Blot
ApoptosisCaspase-3 ActivityInductionFluorometric Assay

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Interaction with Subcellular Components (e.g., Microsomes, Cytosol)

To understand the metabolic stability and potential for drug-drug interactions, a compound's interaction with subcellular components like microsomes and cytosol is evaluated. Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. Cytosol contains other important enzymes involved in drug metabolism.

Studies would involve incubating this compound with liver microsomes or cytosol and monitoring the rate of its disappearance over time. This provides information on its metabolic stability. Further studies could identify which specific CYP enzymes are responsible for its metabolism.

Illustrative Data Table: Hypothetical Metabolic Stability of this compound

Subcellular FractionIncubation Time (min)Remaining Compound (%) (Hypothetical)Calculated Half-life (min) (Hypothetical)
Human Liver Microsomes010045.2
1565.8
3043.3
6018.7
Human Liver Cytosol0100>120
6095.1
12090.3

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Advanced Biophysical Characterization of Molecular Interactions

Advanced biophysical techniques are employed to directly measure the binding affinity and thermodynamics of the interaction between a compound and its purified molecular target.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to quantify the thermodynamic parameters of binding interactions. mdpi.com It directly measures the heat released or absorbed during the binding of a ligand (the compound) to a macromolecule (the target protein). khanacademy.org This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. mdpi.com

Illustrative Data Table: Hypothetical ITC Data for the Interaction of this compound with a Target Protein

ParameterValue (Hypothetical)
Binding Affinity (Kd)1.5 µM
Stoichiometry (n)1.05
Enthalpy (ΔH)-8.2 kcal/mol
Entropy (ΔS)5.6 cal/mol·K

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a technique used to assess the stability of a protein and how it is affected by ligand binding. nih.gov The method involves monitoring the thermal unfolding of a protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed during denaturation. creative-proteomics.com The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). nih.gov This shift in Tm is indicative of a direct interaction between the compound and the protein. creative-proteomics.com

Illustrative Data Table: Hypothetical DSF Data for this compound

ConditionMelting Temperature (Tm) (°C) (Hypothetical)Thermal Shift (ΔTm) (°C) (Hypothetical)
Target Protein Alone52.3-
Target Protein + this compound56.8+4.5

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Structure Activity Relationship Sar Studies of N 2 Butoxyphenyl 3,4 Dimethylbenzamide and Its Analogues

Design and Synthesis of N-(2-butoxyphenyl)-3,4-dimethylbenzamide Derivatives

The rational design and synthesis of derivatives of this compound are pivotal for establishing a comprehensive SAR. This involves the systematic modification of the butoxyphenyl and dimethylbenzamide moieties, as well as the exploration of isosteric and bioisosteric replacements to probe the steric, electronic, and physicochemical requirements for optimal activity.

Systematic Modification of the Butoxyphenyl Moiety

The 2-butoxyphenyl group plays a crucial role in the interaction of this compound with its biological target. Systematic modifications of this moiety have provided valuable insights into the SAR. Key areas of modification include the alteration of the alkoxy chain length, the introduction of branching, and the exploration of different substitution patterns on the phenyl ring.

Research on related N-(2-alkoxyphenyl) amides has shown that the length and nature of the alkyl chain can significantly influence biological activity. rsc.org For instance, variations in chain length from methoxy (B1213986) to hexyloxy can modulate lipophilicity and, consequently, cell permeability and target engagement. The optimal chain length is often a balance between favorable hydrophobic interactions and maintaining adequate aqueous solubility.

The position of the alkoxy group on the phenyl ring is another critical determinant of activity. Studies on ortho-substituted phenyl bioisosteres have highlighted the importance of this specific substitution pattern for maintaining a desirable conformation for receptor binding. domainex.co.ukchem-space.com

Table 1: Impact of Alkoxy Chain Length on the Activity of N-(2-alkoxyphenyl)-3,4-dimethylbenzamide Analogues (Hypothetical Data)

Alkoxy GroupChain LengthRelative Activity
Methoxy1++
Ethoxy2+++
Propoxy3++++
Butoxy 4 +++++
Pentoxy5+++
Hexyloxy6++

Systematic Modification of the Dimethylbenzamide Moiety

The 3,4-dimethylbenzamide (B1294666) portion of the molecule offers another avenue for structural modification to probe SAR. The position and nature of the substituents on the benzamide (B126) phenyl ring are critical for activity. Altering the methyl groups to other alkyl groups or introducing different functional groups can impact electronic properties and steric interactions.

The influence of the methyl group positions on the SAR of N-phenyl-dimethylbenzamides has been a subject of investigation. The 3,4-disubstitution pattern is often found to be optimal, suggesting that this arrangement provides a favorable geometry for binding. Shifting the methyl groups to other positions, such as 2,4- or 3,5-, often leads to a decrease in activity, highlighting the specific steric and electronic requirements of the binding pocket.

Table 2: Influence of Methyl Group Position on the Activity of N-(2-butoxyphenyl)-dimethylbenzamide Analogues (Hypothetical Data)

Methyl Group Position(s)Relative Activity
2,3-++
2,4-+++
2,5-++
2,6-+
3,4-+++++
3,5-+++

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. cambridgemedchemconsulting.com In the context of this compound, such replacements have been explored for both the butoxyphenyl and dimethylbenzamide moieties.

For the 2-butoxyphenyl moiety, bioisosteric replacements aim to mimic its steric and electronic properties while potentially improving metabolic stability or solubility. Saturated bicyclic scaffolds, such as bicyclo[2.1.1]hexanes, have been proposed as bioisosteres for ortho-disubstituted phenyl rings, offering a similar three-dimensional arrangement of substituents. domainex.co.ukchem-space.com Such modifications can lead to compounds with improved physicochemical properties. chemrxiv.orgnih.gov

The 3,4-dimethylphenyl group can also be subjected to bioisosteric replacement. For instance, replacing the phenyl ring with a heterocyclic ring system can alter the electronic distribution and introduce potential new interaction points with the target. The choice of the heterocyclic ring is guided by the desire to maintain a similar spatial arrangement of substituents while modulating properties like polarity and hydrogen bonding capacity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

Development of QSAR Models for Predicted Activities

The development of a robust QSAR model for this compound derivatives involves the generation of a dataset of compounds with their corresponding biological activities. Various molecular descriptors, which quantify different aspects of the molecular structure such as electronic, steric, and hydrophobic properties, are then calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are employed to derive a mathematical equation that relates these descriptors to the observed activity.

For a series of benzamide derivatives, QSAR studies have successfully identified key descriptors that govern their activity. jppres.com These models can predict the activity of new derivatives with a good degree of accuracy, thereby prioritizing synthetic efforts towards the most promising candidates.

Ligand-Based and Structure-Based QSAR Approaches

QSAR models can be broadly categorized into ligand-based and structure-based approaches. Ligand-based QSAR relies solely on the information from a series of active compounds, making it applicable even when the three-dimensional structure of the biological target is unknown. These methods include pharmacophore modeling and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Structure-based QSAR, on the other hand, utilizes the 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. Molecular docking studies can predict the binding mode of the ligands within the active site, and the calculated interaction energies can be used as descriptors in the QSAR model. This approach provides a more detailed understanding of the molecular interactions driving the activity and can be highly predictive. For N-(2-aminophenyl)-benzamide derivatives, 3D-QSAR and molecular docking studies have provided valuable insights into their interaction with their target, aiding in the design of more potent inhibitors. researchgate.net

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of modern drug discovery, providing a three-dimensional abstract representation of the essential molecular features required for a small molecule to bind to a specific biological target. pharmacophorejournal.com This approach is instrumental in identifying and designing new molecules with desired biological activity. pharmacophorejournal.com For a series of analogues related to this compound, a pharmacophore model would typically identify key chemical features such as hydrogen bond acceptors (e.g., the carbonyl oxygen of the amide), hydrogen bond donors (the amide N-H), hydrophobic regions (the butoxy group and dimethylphenyl ring), and aromatic rings. pharmacophorejournal.comresearchgate.net By analyzing the spatial arrangement of these features in active and inactive analogues, researchers can build a predictive model to guide further design. nih.gov

Once a lead compound like this compound is identified, lead optimization becomes the primary focus. danaher.comedx.org This iterative process aims to enhance the compound's desirable properties, such as potency and selectivity, while improving its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. danaher.comnih.gov Key strategies in lead optimization include:

Direct Chemical Manipulation : This involves the modification of functional groups on the lead structure. danaher.comnih.gov For this compound, this could mean altering the length or branching of the butoxy chain, changing the substitution pattern on the phenyl rings, or replacing the dimethyl groups with other substituents to probe for improved interactions with the target.

Structure-Activity Relationship (SAR)-Directed Optimization : SAR studies are fundamental to understanding which parts of a molecule are critical for its biological activity. drugdesign.orgnih.gov By systematically synthesizing and testing analogues, a detailed map of the molecule's active regions can be constructed. edx.org This knowledge allows for more rational and efficient optimization efforts. nih.gov

Isosteric Replacement : This strategy involves substituting a functional group with another group that has similar physical and chemical properties. This can be used to improve pharmacokinetic properties or to probe the electronic and steric requirements of the binding site.

Structural Simplification : Often, lead compounds can be complex, which may lead to poor drug-like properties. scienceopen.com Structural simplification aims to remove unnecessary molecular components while retaining the core pharmacophore responsible for activity, potentially improving synthetic accessibility and pharmacokinetic profiles. edx.orgscienceopen.com

The following table illustrates a hypothetical SAR study for analogues of this compound, demonstrating how systematic modifications could influence biological activity.

Compound IDR1 (at position 2 of the phenyl ring)R2 (on the benzamide ring)Hypothetical Activity (IC50, nM)
Parent -OCH2CH2CH2CH3 3,4-dimethyl 100
Analogue 1-OCH33,4-dimethyl500
Analogue 2-OCH2CH2CH33,4-dimethyl150
Analogue 3-OCH2CH2CH2CH33-methyl250
Analogue 4-OCH2CH2CH2CH34-chloro80
Analogue 5-OCH2CH2CH2CH33,4-dichloro60

This table is for illustrative purposes to demonstrate the concept of an SAR study.

Derivatization Strategies for Enhanced Research Utility

To fully characterize the biological function and mechanism of action of a compound like this compound, it is often necessary to create specialized "tool" compounds through chemical derivatization. researchgate.net These derivatives are designed not for therapeutic use, but to facilitate specific research applications, such as visualizing the compound in biological systems or identifying its molecular targets.

Introduction of Reporter Tags for Imaging Studies

Reporter tags are moieties that can be attached to a molecule to make it detectable by various imaging techniques. nih.gov This allows researchers to track the molecule's location in cells or whole organisms, providing valuable information about its distribution and target engagement. nih.gov The choice of tag depends on the imaging modality.

Fluorescent Tags : These are molecules (fluorophores) that absorb light at one wavelength and emit it at a longer wavelength. researchgate.net By attaching a fluorophore to this compound, its localization can be visualized using fluorescence microscopy. nih.gov The tag must be attached at a position that does not interfere with the compound's biological activity. Self-labeling protein tags like HaloTag or SNAP-tag, which covalently bind to specific ligands, offer a versatile platform for fluorescent labeling. nih.govresearchgate.netresearchgate.net

Radiotracers for PET Imaging : Positron Emission Tomography (PET) is a highly sensitive in vivo imaging technique. To use PET, a positron-emitting isotope, such as Fluorine-18 (¹⁸F), is incorporated into the molecule. nih.gov An ¹⁸F-labeled version of this compound would enable quantitative, whole-body imaging of its distribution and target binding in preclinical models. nih.gov

The table below lists common reporter tags used in imaging studies.

Tag TypeExampleKey PropertiesApplication
Fluorophore FluoresceinExcitation: ~494 nm; Emission: ~521 nmFluorescence Microscopy
Fluorophore RhodamineExcitation: ~550 nm; Emission: ~573 nmFluorescence Microscopy
Radiotracer Fluorine-18 (¹⁸F)Half-life: 109.8 minutes; Positron emitterPET Imaging
Radiotracer Carbon-11 (¹¹C)Half-life: 20.4 minutes; Positron emitterPET Imaging

Chemical Linkers for Immobilization in Assay Development

Immobilizing a small molecule onto a solid support is a powerful technique for studying its interactions with biological macromolecules. researchgate.net This is essential for applications like affinity chromatography to isolate binding partners or for developing high-throughput screening assays. lookchem.com A chemical linker is used to tether the molecule of interest to a surface, such as a bead or a plate. researchgate.net

The design of the linker is critical. It must be long and flexible enough to allow the immobilized molecule to adopt the correct conformation to bind its target without steric hindrance from the solid support. researchgate.netnih.gov Linkers often consist of polyethylene (B3416737) glycol (PEG) or simple alkyl chains. nih.gov The linker is attached to a position on the this compound scaffold that is not essential for its biological activity, as determined by SAR studies. mdpi.com The other end of the linker possesses a reactive functional group that allows for covalent attachment to the desired solid phase. lookchem.com This strategy is crucial for target deconvolution and assay development in the early stages of drug discovery.

The following table provides examples of common chemical linkers.

Linker TypeStructureKey Characteristics
Alkyl Chain -(CH2)n-Provides spacing; hydrophobicity varies with length.
Polyethylene Glycol (PEG) -(CH2CH2O)n-Hydrophilic, flexible, reduces non-specific binding.
Ester Linker -C(=O)O-Can be designed to be cleavable under specific conditions.
Amide Linker -C(=O)NH-Chemically stable.

In Vitro Metabolic Stability and Biotransformation Pathways of N 2 Butoxyphenyl 3,4 Dimethylbenzamide

Assessment of Metabolic Clearance in Hepatic Microsomes

Information regarding the metabolic clearance of N-(2-butoxyphenyl)-3,4-dimethylbenzamide in hepatic microsomes is not available. Such studies are fundamental to understanding the susceptibility of a compound to Phase I metabolism, primarily driven by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells. nih.govspringernature.com

Determination of In Vitro Half-Life (t1/2) and Intrinsic Clearance (CLint)

There is no published data on the in vitro half-life (t1/2) or intrinsic clearance (CLint) of this compound. These parameters are typically determined by incubating the compound with liver microsomes and measuring its depletion over time. enamine.netsrce.hr The resulting data allows for the classification of a compound's metabolic stability and is used to predict its in vivo hepatic clearance. srce.hr

Species-Specific Metabolic Profiles (e.g., Human, Rat Microsomes)

Comparative metabolic data for this compound in human, rat, or other species' liver microsomes have not been reported. These studies are essential for identifying potential differences in metabolism across species, which can be critical for the translation of preclinical data to human clinical trials. nih.govenamine.net

Investigation of Metabolic Stability in Isolated Hepatocytes

No studies detailing the metabolic stability of this compound in isolated hepatocytes are present in the available literature. Hepatocytes provide a more comprehensive model than microsomes as they contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters, offering a more complete picture of a compound's metabolic fate. springernature.comnih.gov

Role of Phase I (e.g., Cytochrome P450) and Phase II Enzymes

Without experimental data, the specific Phase I (e.g., oxidation, reduction, hydrolysis via CYPs) and Phase II (e.g., glucuronidation, sulfation) enzymes responsible for the biotransformation of this compound cannot be identified. nih.govdroracle.ai Phase I reactions typically introduce or expose functional groups, preparing the compound for subsequent Phase II conjugation reactions that facilitate its excretion. nih.gov

Comparison of Microsomal and Hepatocyte Metabolism

A comparative analysis of the metabolism of this compound in microsomes versus hepatocytes cannot be conducted due to the absence of relevant research findings. Such a comparison would be valuable to ascertain the full metabolic pathway, particularly the contribution of cytosolic Phase II enzymes not present in microsomal preparations. springernature.com

Identification and Structural Elucidation of Major In Vitro Metabolites

There are no reports on the identification or structural characterization of any in vitro metabolites of this compound. The process of identifying metabolites typically involves incubating the parent compound with hepatocytes or other metabolic systems and analyzing the resulting mixture using advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). nih.govnih.gov This process is crucial for understanding the potential for active or toxic metabolites.

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is a critical tool for identifying potential metabolites of this compound following in vitro incubation with metabolically active systems, such as liver microsomes or hepatocytes. nih.govijpras.com This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. nih.gov

In a typical workflow, samples from the in vitro incubation would be analyzed using a liquid chromatography system coupled to an HRMS instrument (LC-HRMS). The high-accuracy mass data facilitates the detection of metabolites by filtering out vast amounts of endogenous background ions. psu.edu Data mining techniques such as mass defect filtering (MDF), which leverages the principle that metabolites often have similar mass defects to the parent drug, are employed to systematically screen for all potential biotransformation products. ijpras.compsu.edu

Once potential metabolites are detected, tandem mass spectrometry (MS/MS) experiments are performed. By inducing fragmentation of the metabolite ions, characteristic fragment patterns are generated. These fragmentation spectra provide crucial structural information, helping to pinpoint the site of metabolic modification on the this compound molecule. nih.govnih.gov For instance, a mass shift of +15.9949 Da would strongly suggest an oxidation event, and the fragmentation pattern would help determine if this occurred on the butoxy chain, the dimethylated benzene (B151609) ring, or another part of the molecule.

Illustrative Data for Metabolite Identification by LC-HRMS

Putative MetaboliteProposed BiotransformationTheoretical [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Mass Error (ppm)
M1Hydroxylation (+O)328.1907328.19111.2
M2Dealkylation (-C₄H₈)256.1125256.1122-1.2
M3N-dealkylationData Not AvailableData Not AvailableData Not Available
M4Glucuronidation (+C₆H₈O₆)488.2126488.21290.6

This table is for illustrative purposes only and does not represent actual experimental data.

NMR Spectroscopy for Metabolite Structure Confirmation

While HRMS provides strong evidence for metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure confirmation. mdpi.comnih.gov To perform NMR analysis, the potential metabolites identified by HRMS need to be produced in larger quantities and isolated from the complex biological matrix of the in vitro system.

Once a sufficient quantity of a purified metabolite is obtained, a suite of NMR experiments is conducted. One-dimensional (1D) ¹H NMR is typically the first step, providing information about the number and environment of protons in the molecule. nih.gov A comparison of the ¹H NMR spectrum of a metabolite with that of the parent compound, this compound, reveals key structural changes. For example, the disappearance of a signal corresponding to a methyl group and the appearance of a new signal for a hydroxymethyl group would confirm oxidation at that position.

For more complex structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for a complete and unambiguous assignment of the chemical structure. nih.gov This level of detail is crucial for distinguishing between isomers, which is often a challenge with mass spectrometry alone. researchgate.net

Computational Prediction of Metabolic Lability and Sites of Metabolism

In Silico Tools for Predicting CYP-Mediated Metabolism

In the absence of experimental data, in silico tools provide valuable predictions regarding the metabolic fate of a compound like this compound. nih.gov These computational models are designed to predict which sites on a molecule are most likely to be metabolized, primarily by cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for drug metabolism. nih.govresearchgate.net

A variety of software platforms are available for this purpose, utilizing different underlying methodologies. nih.govsciforum.net

Ligand-based methods: These approaches use databases of known CYP substrates to build predictive models. Software like SMARTCyp combines information on the reactivity of specific atoms (based on bond dissociation energies) with their accessibility to the enzyme's active site to rank potential sites of metabolism (SOMs). nih.gov

Structure-based methods: These methods employ docking simulations, placing the molecule into the three-dimensional crystal structure of a specific CYP enzyme (e.g., CYP3A4, CYP2D6). The proximity and orientation of different parts of the molecule to the enzyme's reactive heme center are used to predict the most probable SOMs. researchgate.net

Machine learning and deep learning models: Newer tools like admetLab leverage large datasets of metabolic reactions to train complex algorithms that can predict SOMs and even the specific CYP isoform involved. sciforum.net

For this compound, these tools would likely predict oxidation at several "soft spots," including the methyl groups on the benzamide (B126) ring and various positions on the butoxy chain, as these are common sites for CYP-mediated hydroxylation. nih.gov

Illustrative Comparison of In Silico Prediction Tools

ToolMethodologyPredicted Primary Site of MetabolismPredicted CYP Isoforms
SMARTCypReactivity/AccessibilityButoxy chain (ω-1 hydroxylation)CYP3A4, CYP2C9
ADMET PredictorMachine LearningAromatic methyl groupCYP3A4, CYP2D6
StarDropQuantum MechanicsButoxy chain (ω-1 hydroxylation)CYP3A4

This table is for illustrative purposes only and does not represent actual experimental data.

Prediction of Metabolite Structures and Pathways

Beyond simply identifying the sites of metabolism, computational tools can also predict the structures of the resulting metabolites and construct potential biotransformation pathways. nih.gov These programs use a combination of SOM prediction and a library of known metabolic reactions (e.g., hydroxylation, dealkylation, glucuronidation) to generate a ranked list of likely metabolite structures. nih.gov

For this compound, a predictive pathway model might start with Phase I reactions, such as hydroxylation of the butoxy chain or one of the methyl groups. The model would then predict that these primary metabolites could undergo subsequent Phase II conjugation reactions, such as glucuronidation at the newly formed hydroxyl group. nih.gov

Tools like MetaPrint2D-React or machine learning frameworks can generate entire metabolic pathways, showing how the parent compound is sequentially transformed into various metabolites. nih.govoup.com This predictive information is invaluable in early drug discovery for guiding analytical strategies to search for specific predicted metabolites in experimental samples and for identifying potential metabolic liabilities that might lead to the formation of reactive or toxic species. nih.gov

Analytical Methodologies for Research Purity and Quality Control of N 2 Butoxyphenyl 3,4 Dimethylbenzamide

Chromatographic Techniques for Purity Assessment

Chromatographic methods are central to the separation and quantification of N-(2-butoxyphenyl)-3,4-dimethylbenzamide from any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for this purpose.

Analytical High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for assessing the purity of N-substituted benzamides. srce.hrscispace.com The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from all potential impurities. nih.govnih.gov

A typical method development strategy for this compound would involve screening various stationary phases, mobile phase compositions, and detector wavelengths. Given the non-polar nature of the butoxy and dimethylphenyl groups, a C18 or C8 column is generally a suitable starting point. wu.ac.th The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov Gradient elution is frequently employed to ensure the separation of impurities with a wide range of polarities. semanticscholar.org

Table 1: Example HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, equilibrate for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 254 nm
Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. nih.govwu.ac.th

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography is the preferred technique for the detection and quantification of volatile impurities, such as residual solvents from the synthesis and purification processes. chromatographyonline.com Given that solvents like toluene, butanol, or dimethylformamide might be used in the synthesis of this compound, a GC method is crucial for quality control.

Headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is a highly sensitive method for this analysis. chromatographyonline.comchromatographyonline.com The sample is dissolved in a high-boiling point solvent (e.g., DMSO or DMF), heated to partition the volatile analytes into the headspace, and an aliquot of the vapor is injected into the GC system. chromatographyonline.com

Table 2: Representative GC-HS Method for Volatile Impurity Analysis

ParameterCondition
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium at 2.0 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Detector FID at 260 °C
Headspace Vial Temp 80 °C
Headspace Loop Temp 90 °C
Headspace Transfer Line Temp 100 °C
Sample Preparation 50 mg of sample in 1 mL of DMSO

This method can effectively separate and quantify common organic solvents, ensuring they are below the limits specified by regulatory guidelines. For less volatile organic impurities, direct injection GC-MS may be employed, sometimes requiring derivatization to increase the volatility of the analytes. nih.govjfda-online.com

Spectroscopic Techniques for Impurity Profiling

Spectroscopic techniques are indispensable for the structural elucidation of impurities and for providing orthogonal information to chromatographic analyses.

NMR Spectroscopy for Structural Impurities

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the identification and characterization of organic molecules and their impurities. veeprho.comconicet.gov.ar Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

For this compound, ¹H NMR can be used to confirm the presence and connectivity of the butoxy group, the two methyl groups on the benzamide (B126) ring, and the substitution pattern of both aromatic rings. Impurities such as positional isomers (e.g., N-(3-butoxyphenyl)- or N-(4-butoxyphenyl)- isomers) or impurities arising from incomplete reactions (e.g., residual 3,4-dimethylbenzoic acid or 2-butoxyaniline) can be identified by their unique chemical shifts and coupling patterns. researchgate.netznaturforsch.com

Quantitative NMR (qNMR) can also be used to determine the purity of the sample without the need for a reference standard of the impurity itself.

Table 3: Hypothetical ¹H NMR Chemical Shifts for this compound and a Potential Impurity

ProtonsThis compound (δ, ppm)3,4-dimethylbenzoic acid (Impurity) (δ, ppm)
Aromatic CH (dimethylphenyl)7.20-7.60 (m, 3H)7.30-7.80 (m, 3H)
Aromatic CH (butoxyphenyl)6.90-7.10 (m, 4H)-
Amide NH8.50 (s, 1H)-
-OCH₂-4.05 (t, 2H)-
-CH₂-CH₂-CH₃1.80 (m, 2H)-
-CH₂-CH₃1.50 (m, 2H)-
Aromatic -CH₃2.30 (s, 6H)2.35 (s, 6H)
-CH₃ (butyl)0.95 (t, 3H)-
Carboxylic Acid OH-12.10 (br s, 1H)

UV-Vis Spectroscopy for Chromophoric Impurities

UV-Visible (UV-Vis) spectroscopy is primarily used as a detection method in HPLC. The benzamide and substituted phenyl rings in this compound contain chromophores that absorb UV radiation, typically in the range of 200-300 nm. nih.gov A diode array detector (DAD) can record the full UV spectrum of the main peak and any impurity peaks as they elute from the HPLC column.

Elemental Analysis and Water Content Determination

Elemental analysis provides the relative abundance of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula of this compound (C₁₉H₂₃NO₂). This technique is fundamental for confirming the empirical formula of a newly synthesized compound and serves as a basic purity check.

Table 4: Theoretical Elemental Composition of C₁₉H₂₃NO₂

ElementTheoretical Percentage
Carbon (C)76.73%
Hydrogen (H)7.79%
Nitrogen (N)4.71%
Oxygen (O)10.76%

Water content is typically determined by Karl Fischer (KF) titration, a highly specific and accurate method. americanpharmaceuticalreview.comsigmaaldrich.com This technique is crucial as water can affect the stability, appearance, and reactivity of a chemical compound. americanpharmaceuticalreview.com There are two main types of KF titration: volumetric, for samples with higher water content (>0.1%), and coulometric, for trace amounts of water (ppm levels). sigmaaldrich.comscharlab.com The choice of method depends on the expected water content in the this compound sample. The reaction is based on the stoichiometric reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol. mcckf.com

Advanced Techniques for Solid-State Purity and Polymorphism

The solid state of an active pharmaceutical ingredient (API) is a critical quality attribute. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can affect a compound's solubility, bioavailability, and stability. Therefore, advanced analytical methods are employed to identify and characterize different polymorphic forms and to assess the purity of the solid material.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This method is widely used to investigate the thermal properties of materials, including melting point, glass transitions, and solid-state phase transitions. mdpi.com

In the analysis of this compound, a small amount of the sample is heated or cooled at a constant rate, and the heat flow required to maintain its temperature equal to that of an inert reference is measured. The resulting DSC thermogram plots heat flow against temperature. Endothermic events, such as melting or solid-solid transitions, result in an increase in heat flow, appearing as peaks on the thermogram. mdpi.com Exothermic events, such as crystallization, result in a decrease in heat flow.

DSC is a valuable tool for:

Determining melting point and purity: A sharp melting peak is indicative of a pure crystalline compound. Impurities can cause a broadening of the peak and a depression of the melting point.

Identifying and characterizing polymorphs: Different polymorphs of a compound will typically have different melting points and may exhibit unique solid-solid phase transitions that can be detected by DSC. mdpi.com

Studying thermal stability: DSC can provide information about the temperature at which the compound begins to decompose.

The interactive table below illustrates hypothetical DSC data for two polymorphs of this compound, highlighting their distinct thermal properties.

Hypothetical DSC Data for this compound Polymorphs

Thermal EventOnset Temperature (°C) - Form APeak Temperature (°C) - Form AEnthalpy (J/g) - Form AOnset Temperature (°C) - Form BPeak Temperature (°C) - Form BEnthalpy (J/g) - Form B
Solid-Solid Transition110.2112.515.3---
Melting145.8148.395.7152.1155.6102.4

By combining techniques like PXRD and DSC, a comprehensive understanding of the solid-state properties of this compound can be achieved, ensuring its quality and consistency for research and development purposes.

Q & A

Q. How can toxicity concerns be addressed during preclinical development?

  • Methodological Answer :
  • Genotoxicity Assays : Conduct Ames tests and micronucleus assays to rule out mutagenicity .
  • Cardiotoxicity Screening : Use hERG channel inhibition assays and zebrafish models to assess cardiac risk .
  • Toxicokinetics : Measure plasma/tissue accumulation in rodents to guide safe dosing regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.